

# centanafadine dose optimization 200mg vs 400mg efficacy safety

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## Compound Focus: Centanafadine

CAS No.: 924012-43-1

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## Efficacy & Safety Profile: 200 mg vs. 400 mg

Table 1: Efficacy Endpoints from Phase 3 Adult Trials (6-Week Treatment) [1]

Efficacy Measure	200 mg TDD	400 mg TDD	Placebo
Study 1: LSM Difference vs Placebo in AISRS at Day 42	-3.16 (p=0.019)	-2.74 (p=0.039)	—
Study 1: Effect Size vs Placebo	-0.28	-0.24	—
Study 2: LSM Difference vs Placebo in AISRS at Day 42	-4.01 (p=0.002)	-4.47 (p=0.001)	—
Study 2: Effect Size vs Placebo	-0.37	-0.40	—

**Key Secondary Endpoint:** Significant improvement in CGI-S at Day 42 in both studies for both doses [2].

Table 2: Safety and Tolerability Profile [1] [3]

Parameter	200 mg TDD	400 mg TDD	Notes
<b>Most Common TEAEs</b> (Incidence >5% & >Placebo)	Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea [2].		In pooled analysis, no TEAE exceeded 7% incidence [2].
<b>TEAE Leading to Discontinuation</b>	---	12.3% (in 52-week study)	Data for 400 mg TDD from long-term study [3].
<b>Serious Adverse Events (SAEs)</b>	Low incidence; none considered drug-related in long-term study [3].		
<b>Abuse Potential</b>	Low, based on human abuse liability study [1].		
<b>Cardiac Repolarization (QTc)</b>	No clinically meaningful effect at supratherapeutic dose (800 mg TDD) [4].		

## Detailed Experimental Protocols

For your experimental design and troubleshooting, here are the methodologies from key studies.

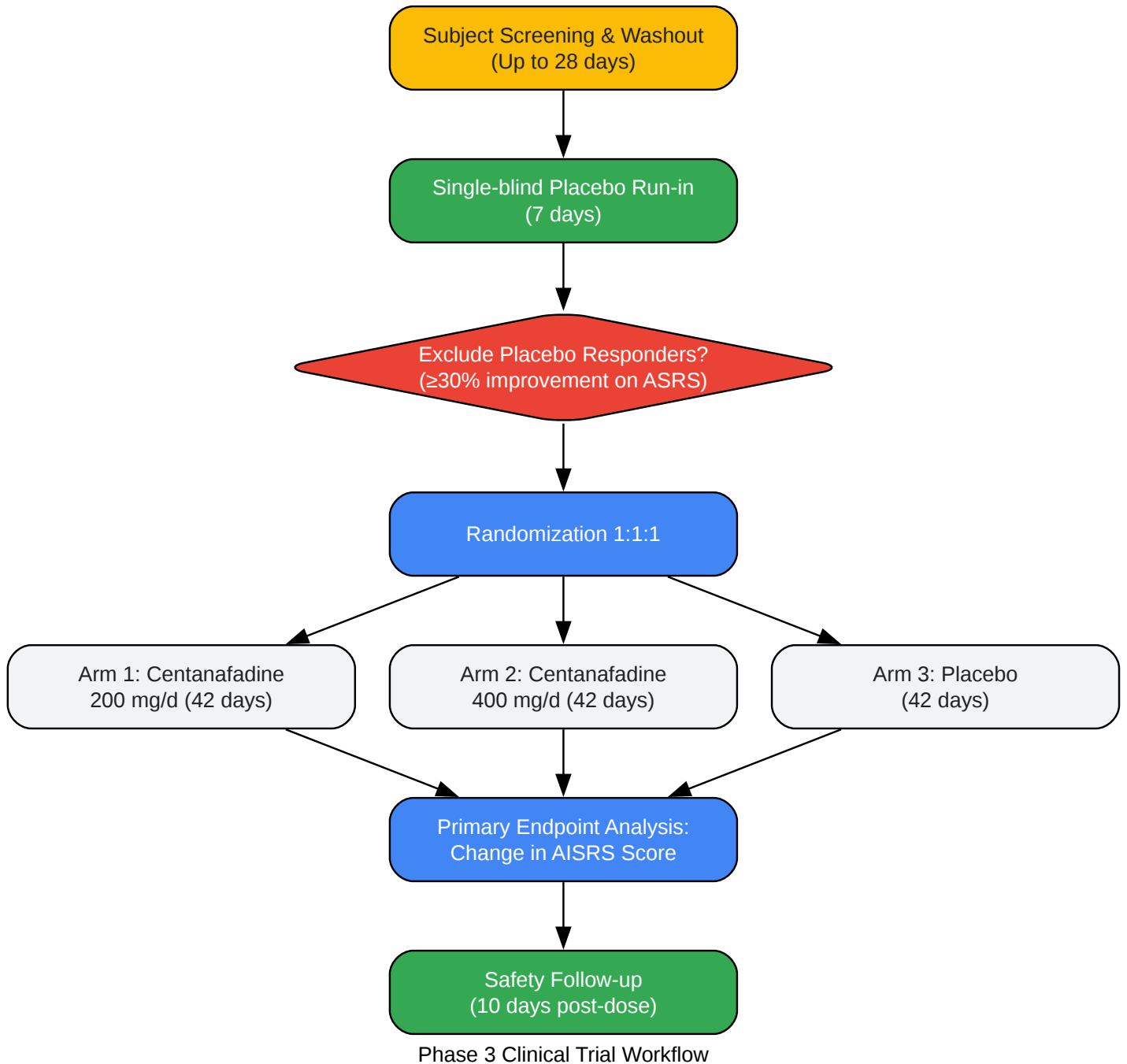
### Phase 3 Pivotal Trial Design (Adults)

This protocol established the efficacy and safety of 200 mg and 400 mg TDD [1].

- **Objective:** To evaluate the efficacy, safety, and tolerability of **centanafadine**-SR (200 mg/d and 400 mg/d) versus placebo in adults (18-55 years) with moderate-to-severe ADHD.
- **Design:** Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.
- **Treatment Periods:**
  - **Screening/Washout:** Up to 28 days.
  - **Single-blind Placebo Run-in:** 7 days to establish a baseline and exclude placebo responders.

- **Double-blind Treatment:** 42 days. Subjects randomized 1:1:1 to:
  - **200 mg/d group:** Received 200 mg TDD from Day 1.
  - **400 mg/d group:** Titrated from 200 mg TDD on Day 1 to 400 mg TDD on Day 8.
  - **Placebo group.**
- **Safety Follow-up:** 10 days post-last dose.
- **Primary Efficacy Endpoint:** Change from baseline to Day 42 in the **Adult ADHD Investigator Symptom Rating Scale (AISRS)** total score.
- **Key Secondary Endpoint:** Change from baseline to Day 42 in the **Clinical Global Impression–Severity of Illness Scale (CGI-S)**.

The workflow of this trial design is summarized in the diagram below.



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## Thorough QT Study (Cardiac Safety)

This protocol is critical for assessing the proarrhythmic potential of a new drug [4].

- **Objective:** To evaluate the effect of **centanafadine** on cardiac repolarization by measuring the QTc interval.
- **Design:** Double-blind, randomized, placebo- and active-controlled (moxifloxacin 400 mg), 3-period crossover trial in healthy adults.
- **Dosing:** A **supratherapeutic dose** of **centanafadine**-SR (800 mg TDD, given as 400 mg twice daily) was used to test safety margins.
- **ECG Assessments:** Continuous digital 12-lead ECG monitoring was performed at multiple time points pre- and post-dose.
- **Primary Endpoint:** Placebo-corrected change-from-baseline in QTc ( $\Delta\Delta\text{QTc}$ ), analyzed via **concentration-QTc (C-QTc) modeling**.
- **Result:** The C-QTc slopes for **centanafadine** and its major metabolite were not statistically significant, indicating no clinically meaningful effect on cardiac repolarization [4].

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## Frequently Asked Questions for Researchers

**Q1: How does the efficacy of centanafadine compare to established treatments like methylphenidate?**

An indirect comparison analysis suggests that **centanafadine** has comparable efficacy to controlled-release methylphenidate at 4 weeks but with a **significantly lower risk of insomnia**[-]. The effect sizes for **centanafadine** in adult trials (ranging from -0.24 to -0.40) [1] are generally consistent with nonstimulants and somewhat lower than those reported for some stimulants, positioning it as a viable nonstimulant option [5].

**Q2: What is the recommended dosing titration strategy for the 400 mg TDD?** The Phase 3 protocols specify a short titration for the 400 mg TDD group: initiate at 200 mg TDD on Day 1 and escalate to the target 400 mg TDD on Day 8. This was found to be well-tolerated [1].

**Q3: Is there a safety advantage for the 200 mg dose over the 400 mg dose?** While both doses demonstrated a good safety profile, the overall rate of **treatment-emergent adverse events (TEAEs)** showed a **small increase with the increasing dose** [1]. Therefore, the principle of "start low and go slow" applies. The 200 mg dose may be preferable for patients who are more sensitive to medication side effects.

**Q4: What are the key exclusion criteria from clinical trials that are critical for safety?** Standard exclusion criteria in these studies included [1] [4]:

- Comorbid psychiatric diagnoses (e.g., psychotic symptoms, autism spectrum disorder).
- Significant cardiovascular disease, history of clinically significant tachycardia, hypertension, or abnormal ECG findings (e.g., QTcF >450/470 ms).
- History of seizures, substance abuse, or intellectual disability.

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To cite this document: Smolecule. [centanafadine dose optimization 200mg vs 400mg efficacy safety].

Smolecule, [2026]. [Online PDF]. Available at:

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